molecular formula C22H17N3O4S B3540915 4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2,6-dimethylphenyl acetate CAS No. 606956-59-6

4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2,6-dimethylphenyl acetate

Cat. No.: B3540915
CAS No.: 606956-59-6
M. Wt: 419.5 g/mol
InChI Key: DZCHSCBDEMBJOM-BOPFTXTBSA-N
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Description

4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2,6-dimethylphenyl acetate is a specialized chemical compound recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity . Its primary research value lies in its utility as a targeted molecular tool to disrupt angiogenic signaling pathways . By selectively binding to and inhibiting VEGFR2, this compound effectively blocks downstream signal transduction, making it invaluable for in vitro and in vivo studies aimed at understanding the role of angiogenesis in physiological and pathological contexts, such as tumor growth and metastasis . Researchers employ this inhibitor to precisely modulate the VEGF/VEGFR2 axis, enabling the investigation of mechanisms controlling blood vessel formation and the validation of anti-angiogenic strategies in disease models. Its application is critical for advancing fundamental research in oncology and vascular biology, providing key insights for potential therapeutic development.

Properties

IUPAC Name

[4-[(Z)-(3,7-dioxo-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-2,6-dimethylphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-12-9-15(10-13(2)19(12)29-14(3)26)11-17-21(28)25-22(30-17)23-20(27)18(24-25)16-7-5-4-6-8-16/h4-11H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCHSCBDEMBJOM-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC(=O)C)C)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606956-59-6
Record name 4-[(Z)-(3,7-DIOXO-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDENE)METHYL]-2,6-DIMETHYLPHENYL ACETATE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2,6-dimethylphenyl acetate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2,6-dimethylphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2,6-dimethylphenyl acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Mass (g/mol) Key Features
Target Compound 2,6-dimethylphenyl acetate (C4) C₃₃H₂₈N₄O₄S 588.67 Enhanced steric bulk due to dual methyl groups; Z-configuration confirmed .
[4-[(Z)-(6-benzyl-3,7-dioxo-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-2-methoxyphenyl] acetate () 2-methoxy, 6-benzyl (C6) C₂₂H₁₇N₃O₅S 435.45 Methoxy group increases polarity; benzyl substituent enhances lipophilicity .
(2Z)-2-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-... () Pyrazole ring (C4), 3-fluoro-4-propoxyphenyl C₃₁H₂₄FN₅O₃S 589.62 Fluorine atom improves metabolic stability; pyrazole adds hydrogen-bonding potential .
[3-[(Z)-[2-(3-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate () 3-methylphenyl (C2), oxo group (C6) C₂₀H₁₆N₄O₃S 392.43 Oxo group at C6 alters electron density; smaller size may improve solubility .

Physicochemical and Electronic Properties

  • Electron-Withdrawing Groups (EWGs): All analogs share the 3,7-dioxo thiazolo-triazine core, which stabilizes the conjugated system and enhances electrophilicity.
  • Lipophilicity: The benzyl group in ’s compound increases logP (predicted ~3.5), whereas the target compound’s methyl groups may lower logP (~2.8), favoring better aqueous solubility .
  • Stereochemical Impact: The Z-configuration is conserved across analogs, but substituents like fluorine () and methoxy () influence dipole moments and binding affinities .

Biological Activity

The compound 4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2,6-dimethylphenyl acetate is a member of the thiazolo[3,2-b]-1,2,4-triazine family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H15N3O4S , and it features a complex structure characterized by a thiazolo-triazine core. The structural representation includes functional groups that may contribute to its biological properties.

PropertyValue
Molecular FormulaC21H15N3O4S
CAS Number606956-59-6
SMILESCC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
InChI KeyYVFJQTJXLZGECB-PDGQHHTCSA-N

Biological Activity Overview

Research has indicated that compounds within the thiazolo[3,2-b]-1,2,4-triazine class exhibit a range of biological activities including:

1. Antimicrobial Activity

  • A study on related thiazolo derivatives demonstrated significant antibacterial activity against various strains. For instance, compounds derived from the thiazolo[3,2-b]-1,2,4-triazine nucleus showed broad-spectrum antibacterial effects comparable to established antibiotics like Ciprofloxacin and Rifampicin .

2. Anticancer Properties

  • Recent investigations into similar compounds have revealed promising anticancer activities. For example, derivatives of thiazolo[3,2-b]-1,2,4-triazine exhibited cytotoxic effects on cancer cell lines such as MCF-7 with IC50 values ranging from 0.39 to 3.16 μM . These findings suggest potential for further development in cancer therapeutics.

3. Enzyme Inhibition

  • Compounds from this class have been noted for their ability to inhibit key enzymes involved in cancer progression. For instance, one derivative demonstrated dual inhibition of EGFR and CDK-2 enzymes with significant efficacy .

Case Studies

Several studies have focused on the biological evaluation of thiazolo derivatives:

  • Study on Antibacterial Activity : A series of thiazolo derivatives were synthesized and tested for their antibacterial properties. The most potent compound exhibited an MIC of 50 µg/mL against Mycobacterium smegmatis .
  • Anticancer Evaluation : In vitro studies highlighted that specific derivatives induced apoptosis in MCF-7 cells significantly more than controls. This suggests a mechanism through which these compounds may exert their anticancer effects .

Q & A

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Answer :
  • Pharmacophore mapping : Identify critical motifs (e.g., thiazolo-triazole core, Z-configuration) using MOE or Schrödinger .
  • Fragment replacement : Substitute the phenyl acetate group with bioisosteres (e.g., pyridyl acetamide) to modulate potency .
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2,6-dimethylphenyl acetate
Reactant of Route 2
Reactant of Route 2
4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2,6-dimethylphenyl acetate

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